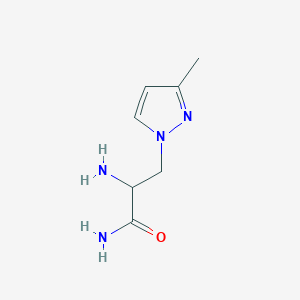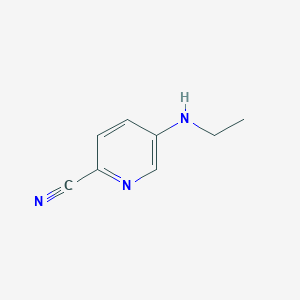![molecular formula C10H14BrN3 B13073768 1-{bicyclo[2.2.1]heptan-2-yl}-4-bromo-1H-pyrazol-3-amine](/img/structure/B13073768.png)
1-{bicyclo[2.2.1]heptan-2-yl}-4-bromo-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{bicyclo[2.2.1]heptan-2-yl}-4-bromo-1H-pyrazol-3-amine is a chemical compound with the molecular formula C10H14BrN3. It is a member of the pyrazole family, which is known for its diverse applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a bicyclo[2.2.1]heptane ring system and a bromine atom attached to the pyrazole ring.
Vorbereitungsmethoden
The synthesis of 1-{bicyclo[2.2.1]heptan-2-yl}-4-bromo-1H-pyrazol-3-amine typically involves the following steps:
Cycloaddition Reaction: The bicyclo[2.2.1]heptane ring system can be synthesized via a Diels-Alder reaction between a suitable diene and dienophile.
Pyrazole Formation: The pyrazole ring is formed by the reaction of hydrazine with a 1,3-diketone or α,β-unsaturated carbonyl compound.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-{bicyclo[2.2.1]heptan-2-yl}-4-bromo-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide.
Wissenschaftliche Forschungsanwendungen
1-{bicyclo[2.2.1]heptan-2-yl}-4-bromo-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-{bicyclo[2.2.1]heptan-2-yl}-4-bromo-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The bicyclo[2.2.1]heptane ring system provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
1-{bicyclo[2.2.1]heptan-2-yl}-4-bromo-1H-pyrazol-3-amine can be compared with other similar compounds such as:
1-{bicyclo[2.2.1]heptan-2-ylmethyl}-4-bromo-1H-pyrazol-3-amine: This compound has a similar structure but with a methyl group attached to the bicyclo[2.2.1]heptane ring.
1-{bicyclo[2.2.1]heptan-2-yl}-4-chloro-1H-pyrazol-3-amine: This compound has a chlorine atom instead of a bromine atom, which may affect its reactivity and biological activity.
1-{bicyclo[2.2.1]heptan-2-yl}-4-iodo-1H-pyrazol-3-amine: The presence of an iodine atom can lead to different chemical and biological properties compared to the bromine analog.
The uniqueness of this compound lies in its specific combination of the bicyclo[2.2.1]heptane ring system and the bromine-substituted pyrazole ring, which imparts distinct chemical and biological characteristics.
Eigenschaften
Molekularformel |
C10H14BrN3 |
|---|---|
Molekulargewicht |
256.14 g/mol |
IUPAC-Name |
1-(2-bicyclo[2.2.1]heptanyl)-4-bromopyrazol-3-amine |
InChI |
InChI=1S/C10H14BrN3/c11-8-5-14(13-10(8)12)9-4-6-1-2-7(9)3-6/h5-7,9H,1-4H2,(H2,12,13) |
InChI-Schlüssel |
BAENNBBOBLVCMU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC1CC2N3C=C(C(=N3)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


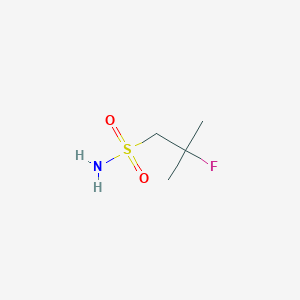

![4-Cyclopropyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine](/img/structure/B13073717.png)
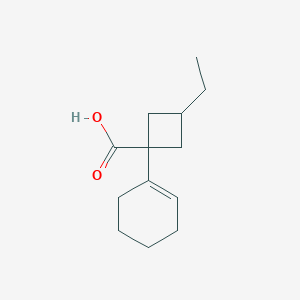

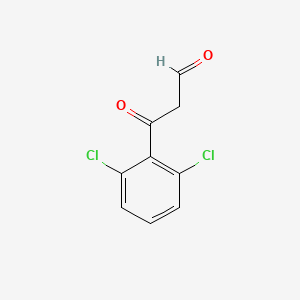
![2-[4-(Pyrimidin-2-yl)piperazin-1-yl]ethan-1-aminedihydrochloride](/img/structure/B13073741.png)
![tert-Butyl7-hydroxy-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13073747.png)

![Ethyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B13073762.png)


